molecular formula C18H18FN7O B2829274 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide CAS No. 2320891-13-0

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide

Cat. No.: B2829274
CAS No.: 2320891-13-0
M. Wt: 367.388
InChI Key: AVTQTUHPTHTQTQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The structure, properties, spectra, suppliers and links for this compound can be found on various chemical databases .


Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in various studies . These synthetic protocols have been used to develop new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted enormous attention . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

Scientific Research Applications

Synthetic Applications and Chemical Properties

Compounds related to the chemical structure of interest are utilized in synthesizing diverse heterocyclic compounds, demonstrating significant synthetic utility. For instance, enaminones have been explored as key intermediates in producing substituted pyrazoles, [1,2,4]triazolo[4,3-a]pyrimidines, and other derivatives. These synthetic routes offer pathways to compounds with potential antitumor and antimicrobial activities (Riyadh, 2011). Furthermore, the synthetic exploration of condensed-azole derivatives has led to the identification of molecules with anti-asthmatic activities, highlighting the therapeutic potential of such chemical frameworks (Kuwahara et al., 1997).

Potential Therapeutic Applications

The structural motif present in N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide and its analogs has been explored for various therapeutic applications. For example, azetidinylquinolones have been studied for their antibacterial properties, revealing the importance of stereochemistry in enhancing activity (Frigola et al., 1995). Additionally, the discovery of AZD9833, a selective estrogen receptor degrader (SERD) and antagonist, showcases the potential of such compounds in treating ER+ breast cancer (Scott et al., 2020). This highlights the compound's relevance in developing new therapeutic agents.

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . It could also involve further studies on its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c1-24(18(27)12-6-13(19)8-20-7-12)14-9-25(10-14)16-5-4-15-21-22-17(11-2-3-11)26(15)23-16/h4-8,11,14H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTQTUHPTHTQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC(=CN=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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